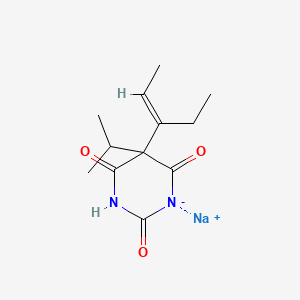![molecular formula C8H13Cl3N2O B14506961 N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide CAS No. 64181-74-4](/img/structure/B14506961.png)
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is a chemical compound characterized by the presence of a trichloromethyl group attached to a piperidine ring, which is further connected to a formamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide typically involves the reaction of trichloroacetaldehyde with piperidine, followed by the introduction of a formamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the trichloromethyl group to less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloromethyl oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the piperidine ring may interact with specific binding sites, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)-propionamide
- 3-Methyl-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-butyramide
Uniqueness
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
64181-74-4 |
|---|---|
Molekularformel |
C8H13Cl3N2O |
Molekulargewicht |
259.6 g/mol |
IUPAC-Name |
N-(2,2,2-trichloro-1-piperidin-1-ylethyl)formamide |
InChI |
InChI=1S/C8H13Cl3N2O/c9-8(10,11)7(12-6-14)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
InChI-Schlüssel |
BMSMXMWUQVWHLH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



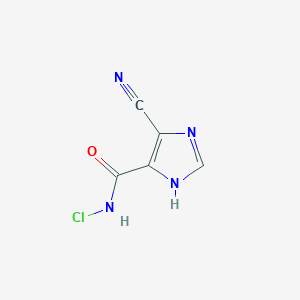

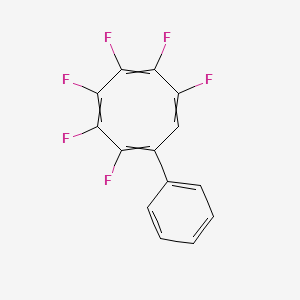


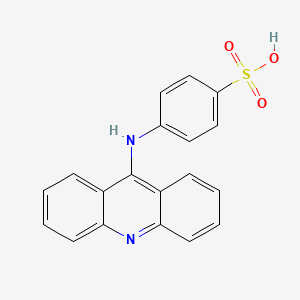
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione](/img/structure/B14506935.png)
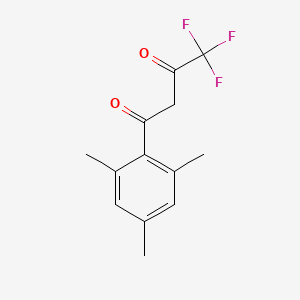
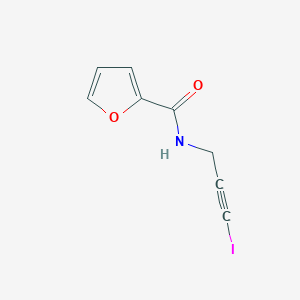
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
